molecular formula C10H11FO B13615370 1-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol

1-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol

Cat. No.: B13615370
M. Wt: 166.19 g/mol
InChI Key: HHYDYOUNEOSLDG-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H11FO It is a derivative of prop-2-en-1-ol, where the phenyl ring is substituted with a fluoro and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with an appropriate reagent to introduce the prop-2-en-1-ol moiety. One common method is the Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2-propen-1-ol: Similar structure but lacks the fluoro and methyl substitutions.

    1-(4-Fluoro-3-methylphenyl)propan-1-ol: Similar but with a different position of the hydroxyl group.

    (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one: Similar but with different substituents on the phenyl ring

Uniqueness

1-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol is unique due to the specific combination of fluoro and methyl groups on the phenyl ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H11FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10,12H,1H2,2H3

InChI Key

HHYDYOUNEOSLDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C=C)O)F

Origin of Product

United States

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